

4-Acetaminophen sulfate-d4 supplier

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Compound of Interest

Compound Name: 4-Acetaminophen sulfate-d4

Cat. No.: B12364220

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An In-Depth Technical Guide to **4-Acetaminophen Sulfate-d4** for Researchers and Drug Development Professionals

Introduction

4-Acetaminophen sulfate-d4 is the deuterated form of the primary sulfated metabolite of Acetaminophen (Paracetamol). Its structural stability and distinct mass shift from the endogenous, non-labeled counterpart make it an ideal internal standard for quantitative bioanalytical studies. This guide provides a comprehensive overview of its properties, synthesis, analysis, and a list of potential suppliers for research and development purposes. The use of stable isotope-labeled standards like **4-Acetaminophen sulfate-d4** is critical for eliminating variability in sample processing and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic profiling studies using mass spectrometry.^{[1][2][3]}

Prominent Suppliers

A number of chemical suppliers specialize in stable isotope-labeled compounds and analytical standards, including:

- LGC Standards^[4]
- Cayman Chemical^[5]
- MedChemExpress^{[1][2]}
- Simson Pharma Limited^[6]

- [Cerilliant\[3\]](#)
- [Vulcanchem\[7\]](#)
- [CheMondis\[8\]](#)

Researchers are advised to request a certificate of analysis (CoA) from any supplier to verify purity, isotopic enrichment, and identity.[\[6\]](#)[\[9\]](#)

Chemical and Physical Properties

4-Acetaminophen sulfate-d4 is strategically labeled with four deuterium atoms on the phenyl ring.[\[5\]](#)[\[10\]](#) This placement minimizes the risk of isotopic exchange during sample preparation and analysis. The key properties are summarized below.

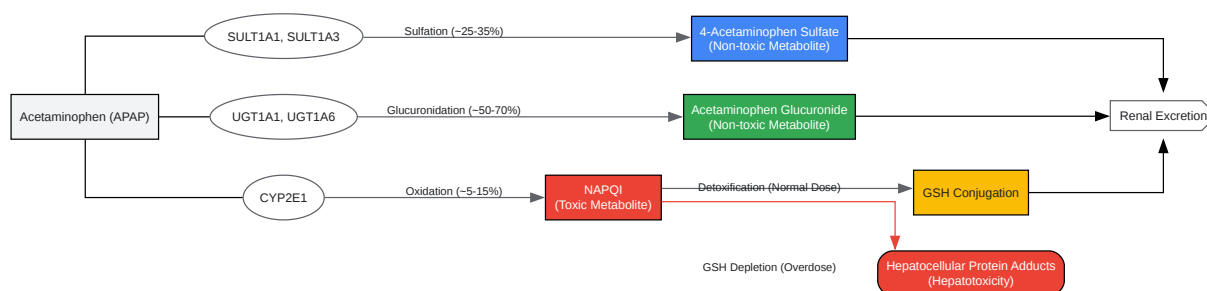
Property	Value	Reference
Systematic Name	N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4	[7]
Synonyms	4-Acetamidophenol-d4 Sulfate, APAP-d4 Sulfate	[5]
Molecular Formula	C ₈ H ₅ D ₄ NO ₅ S	[7]
Molecular Weight	238.28 g/mol	[7]
CAS Number	Not explicitly available for the sulfated form (64315-36-2 for parent Acetaminophen-d4)	[4] [5] [10]
Isotopic Purity	Typically ≥98%	[9]
Appearance	White to Off-White Solid	[9]

Role in Acetaminophen Metabolism

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[\[11\]](#)[\[12\]](#) At therapeutic doses, glucuronidation and

sulfation are the dominant pathways, converting acetaminophen into water-soluble, non-toxic metabolites that are excreted in the urine.[13][14]

The sulfation pathway is catalyzed by sulfotransferase (SULT) enzymes, primarily SULT1A1 and SULT1A3, which transfer a sulfo group from the donor substrate PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the hydroxyl group of acetaminophen.[13][15] At supratherapeutic doses, this pathway can become saturated.[11][15] A minor portion of acetaminophen is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form the highly reactive and toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[12][14] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, during an overdose, saturation of the sulfation and glucuronidation pathways leads to increased NAPQI formation, depletion of GSH stores, and subsequent liver damage.[11][15]



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Fig 1. Major metabolic pathways of Acetaminophen.

Synthesis and Purification Overview

The synthesis of **4-Acetaminophen sulfate-d4** is a multi-step process that involves the introduction of deuterium atoms followed by sulfation. While specific protocols are proprietary to manufacturers, a general synthetic route can be outlined.

Key Synthesis Steps[7]

Step	Reagents & Conditions	Typical Yield (%)
1. Deuteration	Deuterated water (D ₂ O), DCl catalyst, 80°C, 48h	92%
2. Acetylation	Deuterated acetic anhydride ((CD ₃ CO) ₂ O), 60°C, 6h	85%
3. Sulfation	PAPS (or chemical sulfating agent), SULT1A1 enzyme, 37°C, 2h	78%

Purification Protocols[7]

Following synthesis, the compound requires rigorous purification to ensure high chemical and isotopic purity.

- Ion-Exchange Chromatography: The crude product is often purified using DEAE-Sephadex columns. The target compound is eluted using a gradient of a volatile buffer, such as ammonium bicarbonate.[7]
- Crystallization: Further purification is achieved by recrystallization from a suitable solvent system, such as a deuterated ethanol/water mixture, to yield the final product with >99.5% isotopic purity.[7]

Experimental Protocols: Bioanalysis by LC-MS/MS

The primary application of **4-Acetaminophen sulfate-d4** is as an internal standard for the quantification of its non-labeled analog in biological matrices like plasma, urine, or whole blood. [7][16]

A. Sample Preparation: Protein Precipitation[17]

This protocol is a common method for extracting the analyte and internal standard from complex biological samples.

- Aliquoting: Transfer 50 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

- Spiking & Precipitation: Add 300 µL of cold acetonitrile containing the internal standard, **4-Acetaminophen sulfate-d4** (e.g., at a final concentration of 500 ng/mL).
- Vortexing: Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at approximately 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean HPLC vial.
- Dilution: Add 100 µL of water (or initial mobile phase) to the vial to ensure compatibility with the chromatographic system.
- Analysis: Cap the vial, vortex briefly, and place it in the autosampler for LC-MS/MS analysis.

B. Liquid Chromatography (LC) Method[\[17\]](#)

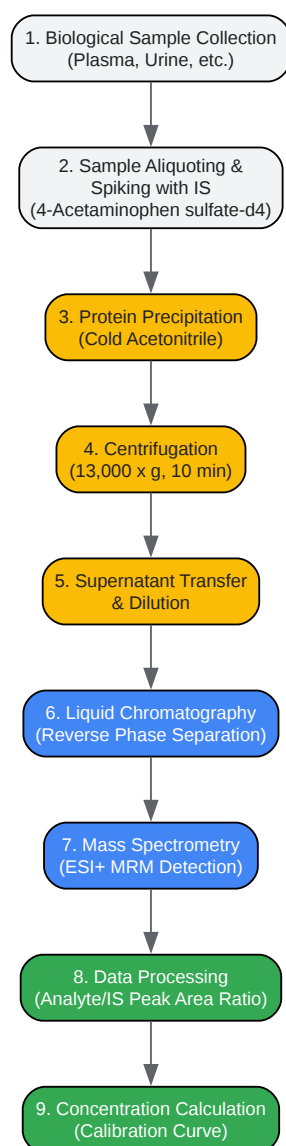
Parameter	Typical Value
System	Agilent, Shimadzu, or equivalent HPLC/UPLC
Column	Phenomenex Gemini® C18 (50 x 3.0 mm, 3 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.700 mL/min
Column Temperature	40°C
Injection Volume	3 µL
Gradient	Start at 8% B, ramp to 90% B, wash, and re-equilibrate.

C. Mass Spectrometry (MS) Method[\[16\]](#)[\[17\]](#)

Detection is typically performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

Parameter	Acetaminophen Sulfate	4-Acetaminophen Sulfate-d4 (IS)
Ionization Mode	Positive ESI	Positive ESI
Precursor Ion (Q1)	m/z 232.0	m/z 236.0
Product Ion (Q3)	m/z 152.1	m/z 156.1
Collision Energy (CE)	~23-25 eV	~23-25 eV
Dwell Time	150 ms	150 ms

Note: The precursor ion for the non-deuterated sulfate metabolite is not well-documented in the provided search results; the values for Acetaminophen and its d4 analog are used as placeholders for the MRM transition concept. The actual values for the sulfated species would need to be determined empirically. The MRM transitions for Acetaminophen are m/z 152.1 → 110.1 and for Acetaminophen-d4 are m/z 156.1 → 114.1.^[16] The values in the table represent a hypothetical transition for the sulfated forms for illustrative purposes.



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Fig 2. Bioanalytical workflow for quantifying acetaminophen metabolites.

Conclusion

4-Acetaminophen sulfate-d4 is an indispensable tool for researchers in pharmacology, toxicology, and drug metabolism. Its use as an internal standard provides the necessary reliability for the precise quantification of acetaminophen's sulfated metabolite. This guide has detailed its chemical properties, metabolic relevance, and a validated analytical workflow, providing a foundational resource for its application in advanced drug development and clinical research.

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